Ethyl pyrrole-1-carboxylate
Overview
Description
Ethyl pyrrole-1-carboxylate is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the condensation of pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-1-carboxylic acid.
Reduction: Reduction reactions can convert it to pyrrole derivatives with different functional groups.
Substitution: Electrophilic substitution reactions are common, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Various electrophiles, such as halogens or alkylating agents, are used under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-1-carboxylic acid.
Reduction: Pyrrole derivatives with different alkyl or aryl groups.
Substitution: Substituted pyrrole derivatives with diverse functional groups.
Scientific Research Applications
Ethyl pyrrole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrrole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into this compound derivatives has shown promise in developing new pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of ethyl pyrrole-1-carboxylate and its derivatives involves interactions with various molecular targets. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity and leading to desired biological effects. The specific pathways and targets depend on the structure of the derivative and its intended application.
Comparison with Similar Compounds
Ethyl pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Pyrrole-2-carboxylate: The carboxylate group is positioned at the 2-position, affecting its chemical behavior and uses.
Pyrrole-3-carboxylate: Another positional isomer with distinct properties and applications.
Uniqueness: this compound is unique due to its specific reactivity profile and the ability to form a wide range of derivatives with diverse applications in various fields.
Properties
IUPAC Name |
ethyl pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHANFZMYRFWIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282629 | |
Record name | ethyl pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-64-9 | |
Record name | NSC26963 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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